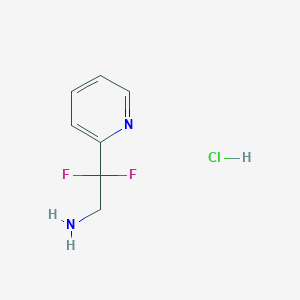

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride, also known as DFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFPE is a derivative of 2-pyridylethylamine and is used as a ligand in the synthesis of various compounds.

Scientific Research Applications

Thrombin Inhibition and Medicinal Chemistry

One primary area of application for 2,2-Difluoro-2-(2-pyridyl)ethanamine hydrochloride is in the synthesis of thrombin inhibitors, which are crucial for developing treatments for thrombosis and related cardiovascular diseases. Ashwood et al. (2004) describe a scalable synthesis route for a thrombin inhibitor that utilizes 2,2-Difluoro-2-(2-pyridyl)ethanamine as a key intermediate. This process addresses scale-up issues, reducing the need for expensive and toxic reagents, and achieves an overall yield of 36% for the thrombin inhibitor (Ashwood, M. S., Alabaster, R. J., Cottrell, I. F., Cowden, Cameron J., Davies, A., Dolling, U., Emerson, Khateeta M., Gibb, Andrew D., Hands, D., Wallace, A., & Wilson, Robert D., 2004). Additionally, Lee et al. (2007) investigated 2-(2-Chloro-6-fluorophenyl)acetamides with 2,2-difluoro-2-aryl/heteroaryl-ethylamine substituents as potent thrombin inhibitors, showcasing the compound's versatility in medicinal chemistry (Lee, L., Kreutter, K., Pan, Wenxi, Crysler, C., Spurlino, J., Player, M., Tomczuk, B., & Lu, Tianbao, 2007).

Material Science and Catalysis

In material science, the compound finds use in the synthesis of complex molecules and materials. For example, Zhao et al. (2010) introduced Difluoromethyl 2-pyridyl sulfone as a novel gem-difluoroolefination reagent for aldehydes and ketones, highlighting the compound's utility in organic synthesis and materials chemistry (Zhao, Yanchuan, Huang, Weizhou, Zhu, Lingui, & Hu, Jinbo, 2010).

Catalytic Processes and Chemical Synthesis

Further research illustrates its role in catalytic processes and the synthesis of complex molecules. Huang et al. (2011) detailed a catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral pyridyl amines, demonstrating the compound's importance in achieving chirality in chemical syntheses (Huang, Kunbo, Ortiz-Marciales, Margarita, & Hughes, D., 2011).

Corrosion Inhibition

Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel, where 2,2-Difluoro-2-(2-pyridyl)ethanamine derivatives contributed to the development of effective corrosion inhibitors, highlighting the compound's potential in industrial applications (Das, Mriganka, Biswas, A., Kundu, Bidyut Kumar, Mobin, S., Udayabhanu, G., & Mukhopadhyay, S., 2017).

properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c8-7(9,5-10)6-3-1-2-4-11-6;/h1-4H,5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHMVJMICRXWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CN)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779082.png)

![2-Methyl-6-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2779083.png)

![Ethyl 4-[2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2779084.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2779087.png)

![ethyl 3-carbamoyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779092.png)

![Tert-butyl 8-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2779103.png)

![5-Bromo-6-methyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2779105.png)